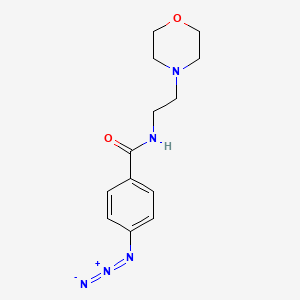

4-azido-N-(2-morpholin-4-ylethyl)benzamide

Description

4-Azido-N-(2-morpholin-4-ylethyl)benzamide is a benzamide derivative characterized by an azido (-N₃) group at the para position of the benzoyl ring and a 2-morpholin-4-ylethylamine side chain. The azido group confers reactivity for bioorthogonal "click chemistry" applications, such as Huisgen cycloaddition with alkynes, making it valuable in chemical biology and probe design . The morpholine moiety enhances solubility and modulates pharmacokinetic properties due to its polar oxygen atom and tertiary amine, which may improve blood-brain barrier penetration compared to bulkier or less polar substituents .

Structurally, the compound shares a benzamide core with numerous pharmacologically active analogs, positioning it as a candidate for drug discovery, particularly in targeting neurological receptors or enzymes . Its synthesis typically involves coupling 4-azidobenzoic acid with 2-morpholinoethylamine, as seen in analogous procedures for chloro-substituted derivatives like moclobemide .

Properties

IUPAC Name |

4-azido-N-(2-morpholin-4-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c14-17-16-12-3-1-11(2-4-12)13(19)15-5-6-18-7-9-20-10-8-18/h1-4H,5-10H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLOENKCRYPBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-N-(2-morpholin-4-ylethyl)benzamide typically involves multiple steps. One common route starts with the preparation of the intermediate 4-amino-N-(2-morpholin-4-ylethyl)benzamide. This intermediate is then subjected to azidation using sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for 4-azido-N-(2-morpholin-4-ylethyl)benzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-azido-N-(2-morpholin-4-ylethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for azidation reactions.

Hydrogen Gas (H₂) and Palladium Catalyst: Employed in reduction reactions.

Copper(I) Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.

Major Products Formed

Amines: Formed through reduction of the azido group.

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

4-azido-N-(2-morpholin-4-ylethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly in the development of pharmaceuticals.

Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-azido-N-(2-morpholin-4-ylethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The azido group can be converted to an amine, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and functional implications between 4-azido-N-(2-morpholin-4-ylethyl)benzamide and key analogs:

Key Observations:

- Azido vs. Chloro/Bromo Groups : The azido group enables click chemistry applications, unlike the chloro or bromo substituents, which are typically inert or act as leaving groups in synthetic reactions .

- Morpholine vs. Aromatic Side Chains : The morpholine side chain enhances solubility and may improve CNS penetration compared to hydrophobic groups like 3,4-dimethoxyphenethyl (Rip-B) or nitrophenyl () .

- PEG vs. Morpholine Chains : CA-PhN3 () incorporates a polyethylene glycol (PEG)-like chain with a terminal chlorohexyl group, favoring aqueous solubility and protein interactions, whereas the morpholine group offers a balance of hydrophilicity and compactness .

Spectroscopic and Physicochemical Properties

NMR Data Comparison :

- 4-Azido-N-(2-morpholin-4-ylethyl)benzamide : Key ¹H-NMR signals include δ 8.52 ppm (amide NH), 7.90 ppm (aromatic H adjacent to azido), and 3.44–3.60 ppm (morpholine and ethylene protons) .

- Moclobemide : Similar side-chain signals (δ 3.4–3.6 ppm for morpholine) but distinct aromatic shifts due to the chloro substituent (e.g., δ 7.4–7.6 ppm) .

- Rip-B () : Aromatic protons appear at δ 6.8–7.3 ppm, reflecting electron-donating methoxy groups, contrasting with the electron-withdrawing azido group in the target compound .

Melting Points and Solubility :

- Morpholine’s polarity likely enhances aqueous solubility relative to CA-PhN3’s chlorohexyl-PEG chain .

Biological Activity

4-Azido-N-(2-morpholin-4-ylethyl)benzamide is a chemical compound notable for its diverse biological activities, particularly in drug discovery and development. The compound features an azido group, which enhances its reactivity and potential applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-azido-N-(2-morpholin-4-ylethyl)benzamide includes:

- Benzamide Backbone : Provides stability and functionality.

- Azido Group : Enhances reactivity and serves as a bioorthogonal probe in click chemistry.

- Morpholinoethyl Substituent : May contribute to interactions with biological systems.

The biological activity of 4-azido-N-(2-morpholin-4-ylethyl)benzamide is largely attributed to its azido functionality, which allows it to participate in bioorthogonal reactions without disrupting natural processes. This property is particularly useful for:

- Labeling Biomolecules : Facilitating the study of biomolecular interactions.

- Inhibiting Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes or signaling pathways, indicating potential therapeutic roles.

1. Anticancer Potential

Research indicates that compounds with structural similarities to 4-azido-N-(2-morpholin-4-ylethyl)benzamide may possess anticancer properties. For instance, derivatives that inhibit key signaling pathways involved in tumor growth are of significant interest in oncology.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The azido group can enhance the compound's interaction with microbial targets, potentially leading to the development of new antimicrobial agents.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of 4-azido-N-(2-morpholin-4-ylethyl)benzamide:

| Study | Compound | Findings |

|---|---|---|

| 4-Chloro-N-(2-morpholinoethyl)benzamide | Known for antidepressant effects; structural similarity suggests potential in mood disorders. | |

| N-(2-morpholinoethyl)-2-(phenyl)acetamide | Exhibits analgesic properties; highlights the therapeutic potential of morpholinoethyl derivatives. | |

| N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide | Shows anti-inflammatory activity; relevant for inflammatory disease treatments. |

Synthesis and Research Applications

The synthesis of 4-azido-N-(2-morpholin-4-ylethyl)benzamide typically involves several steps, including:

- Formation of the benzamide backbone.

- Introduction of the azido group via nucleophilic substitution.

- Addition of the morpholinoethyl side chain.

This compound's unique structure positions it as a valuable candidate for further research in various scientific domains, particularly in developing novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.